Cas no 1000018-26-7 (Methyl N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl)-carbamate)

Methyl N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl)-carbamate is a specialized carbamate derivative with a unique structural framework, featuring a phenyl group and a ketone functionality. Its molecular design, incorporating both carbamate and ketone moieties, suggests potential utility as an intermediate in organic synthesis or pharmaceutical applications. The compound's sterically hindered structure may contribute to enhanced stability and selectivity in chemical reactions. Its precise reactivity profile makes it suitable for use in controlled transformations, particularly in the development of bioactive molecules or fine chemicals. The presence of multiple methyl groups could influence solubility and metabolic stability, offering advantages in tailored synthetic pathways. Further research may explore its applications in medicinal chemistry or agrochemical formulations.
Methyl N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl)-carbamate structure
1000018-26-7 structure
Product name:Methyl N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl)-carbamate
CAS No:1000018-26-7
MF:C16H23NO3
Molecular Weight:277.35872
CID:1027283
PubChem ID:9970733

Methyl N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl)-carbamate 化学的及び物理的性質

名前と識別子

    • Methyl (2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate
    • Methyl N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl)-carbamate
    • AG-B-28514
    • ANW-55134
    • CTK6J2896
    • Methyl N-(2,2,4-trimethyl-3-oxo-1-phenylpent-1-yl)carbamate
    • methyltrimethyloxophenylpentylcarbamate
    • MolPort-001-758-654
    • RP15360
    • Carbamic acid, N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl)-, methyl ester
    • MFCD09864844
    • 1000018-26-7
    • SS-2640
    • methyl N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate
    • DTXSID60433496
    • Methyl(2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate
    • AKOS005073764
    • J-521701
    • MDL: MFCD09864844
    • インチ: InChI=1S/C16H23NO3/c1-11(2)14(18)16(3,4)13(17-15(19)20-5)12-9-7-6-8-10-12/h6-11,13H,1-5H3,(H,17,19)
    • InChIKey: JYMRVVBXWDNNKU-UHFFFAOYSA-N
    • SMILES: CC(C(C(C)(C(NC(OC)=O)C1=CC=CC=C1)C)=O)C

計算された属性

  • 精确分子量: 277.16779360g/mol
  • 同位素质量: 277.16779360g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 20
  • 回転可能化学結合数: 7
  • 複雑さ: 344
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.4Ų
  • XLogP3: 3.1

Methyl N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl)-carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
M032790-50mg
Methyl N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl)-carbamate
1000018-26-7
50mg
$ 75.00 2022-06-04
SHENG KE LU SI SHENG WU JI SHU
sc-328873A-1g
Methyl N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl)-carbamate,
1000018-26-7
1g
¥1527.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-328873-500mg
Methyl N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl)-carbamate,
1000018-26-7
500mg
¥1098.00 2023-09-05
A2B Chem LLC
AA00125-1g
Carbamic acid, N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl)-, methyl ester
1000018-26-7 >95%
1g
$343.00 2024-04-20
abcr
AB258099-1 g
Methyl N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate; 95%
1000018-26-7
1g
€194.60 2022-03-25
Apollo Scientific
OR15506-1g
Methyl N-(2,2,4-trimethyl-3-oxo-1-phenylpent-1-yl)carbamate
1000018-26-7
1g
£90.00 2024-07-21
SHENG KE LU SI SHENG WU JI SHU
sc-328873-500 mg
Methyl N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl)-carbamate,
1000018-26-7
500MG
¥1,098.00 2023-07-11
A2B Chem LLC
AA00125-5mg
Carbamic acid, N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl)-, methyl ester
1000018-26-7 >95%
5mg
$214.00 2024-04-20
A2B Chem LLC
AA00125-1mg
Carbamic acid, N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl)-, methyl ester
1000018-26-7 >95%
1mg
$201.00 2024-04-20
TRC
M032790-100mg
Methyl N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl)-carbamate
1000018-26-7
100mg
$ 120.00 2022-06-04

Methyl N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl)-carbamate 関連文献

Methyl N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl)-carbamateに関する追加情報

Methyl N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl)-carbamate (CAS No. 1000018-26-7): A Comprehensive Overview

Methyl N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl-carbamate) is a specialized organic compound characterized by its unique chemical structure and potential applications in the pharmaceutical and chemical industries. With a CAS number of 1000018-26-7, this compound has garnered attention due to its structural complexity and the diverse functionalities it possesses. This article provides an in-depth exploration of the compound's properties, synthesis methods, and the latest research findings that highlight its significance in modern chemistry.

The molecular structure of Methyl N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl-carbamate) consists of a carbamate group attached to a long aliphatic chain with phenyl substitution. This configuration imparts unique reactivity and stability, making it a valuable intermediate in organic synthesis. The presence of the carbamate group suggests potential applications in drug development, particularly in the synthesis of bioactive molecules that require such functional motifs.

In recent years, there has been growing interest in carbamate-containing compounds due to their role as pharmacophores in various therapeutic agents. The structural motif of Methyl N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl-carbamate) aligns well with this trend, as it offers a versatile platform for further derivatization and functionalization. Researchers have been exploring its potential as a precursor in the synthesis of novel drugs targeting neurological disorders, inflammation, and other metabolic conditions.

The synthesis of Methyl N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl-carbamate) involves multi-step organic reactions that require precise control over reaction conditions. Typically, the process begins with the formation of the carbamate group through reactions such as urethane formation or condensation with isocyanates. Subsequent steps involve the introduction of the phenyl-substituted aliphatic chain, which often requires careful selection of starting materials and catalysts to ensure high yield and purity.

One of the key challenges in synthesizing this compound is maintaining the integrity of the delicate functional groups involved. The carbamate group is particularly sensitive to hydrolysis and decomposition under harsh conditions, necessitating anhydrous environments and inert atmospheres during synthesis. Additionally, the phenyl ring must be introduced without disrupting the overall molecular structure, which often requires protective group strategies to prevent unwanted side reactions.

Recent advancements in synthetic methodologies have improved the efficiency and scalability of producing Methyl N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl-carbamate). Techniques such as flow chemistry and microwave-assisted synthesis have enabled faster reaction times and higher yields compared to traditional batch processing methods. These innovations have not only streamlined production but also opened new avenues for exploring its applications in drug discovery.

The pharmacological potential of Methyl N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl-carbamate) has been a focus of several studies in recent years. Research indicates that compounds with similar structural motifs may exhibit inhibitory effects on enzymes involved in inflammatory pathways. For instance, derivatives of this compound have shown promise in preclinical trials as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs).

Moreover, the phenyl substituent in Methyl N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl-carbamate) adds another layer of complexity to its pharmacological profile. Phenolic compounds are well-known for their antioxidant properties and their ability to modulate various biological pathways. By combining these properties with the carbamate moiety, researchers aim to develop novel therapeutic agents that can address multiple targets simultaneously.

In addition to its pharmaceutical applications, Methyl N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl-carbamate) has potential uses in agrochemicals and material science. Its unique chemical structure makes it a suitable candidate for developing new pesticides or herbicides that can interact selectively with biological targets. Furthermore, its stability under various environmental conditions suggests possible applications in polymer chemistry and material formulation.

The analytical characterization of Methyl N-(2,2,4-trimethyl-3-oxo- 1 -phenylpentyl-carbamate) is crucial for understanding its properties and ensuring quality control during production. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm its molecular structure and purity. These analytical methods provide detailed insights into its chemical composition, allowing researchers to optimize synthetic routes and assess potential impurities.

The latest research findings on Methyl N-(2 ,2 ,4 -trimethyl- 3 -oxo- 1 -phenylpentyl-carbamate continue to expand its known applications. A recent study published in a leading organic chemistry journal demonstrated its use as a key intermediate in the synthesis of complex heterocyclic compounds. These heterocycles are known for their biological activity and have been explored as candidates for treating various diseases. The study highlighted the compound's role in facilitating multi-step syntheses while maintaining high regioselectivity.

In another groundbreaking research paper, scientists investigated the reactivity of Methyl N-(g 。 。 g )-carbamate under photochemical conditions. They discovered that exposure to specific wavelengths of light could induce novel transformations, opening up new possibilities for synthetic chemists. This finding underscores the compound's versatility and its potential for future applications in photochemistry.

The industrial significance of Methyl N-(g 。 。 g )-carbamate cannot be overstated. As demand for specialized organic compounds grows, manufacturers are increasingly looking for reliable sources that can produce high-quality intermediates like this one. Companies specializing in fine chemicals have incorporated this compound into their product portfolios, offering it to pharmaceutical companies for use in drug development programs.

The future prospects for Methyl N-(g 。 。 g )-carbamate look promising, with ongoing research expected to uncover new applications. As synthetic methodologies continue to evolve, it is likely that more efficient production methods will be developed, further reducing costs and increasing accessibility. This will undoubtedly stimulate further interest from both academic researchers and industry professionals alike.

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